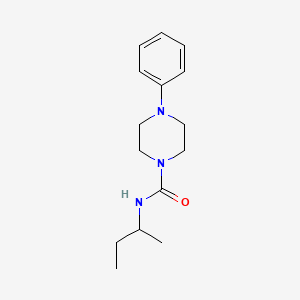

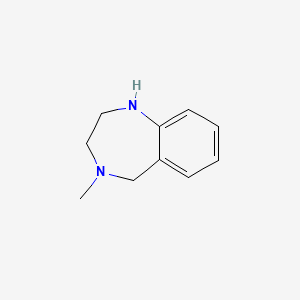

![molecular formula C8H7F2N3O B2546681 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine CAS No. 2198643-87-5](/img/structure/B2546681.png)

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine class of compounds, which have been extensively studied for their biological activities and potential therapeutic applications. These compounds have been synthesized and modified to enhance their pharmacological properties, such as metabolic stability, permeability, and binding affinity to various receptors .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the reaction of amino-substituted pyridazines with various halogenated precursors. For instance, 6-substituted and 3,6-disubstituted imidazo[1,2-b]pyridazines have been prepared using this method . Additionally, the reaction of oxazolo[3,2-b]pyridazinium perchlorates with hydroxylamine has been used to synthesize imidazo[1,2-b]pyridazine 1-oxides . These synthetic routes provide a foundation for the creation of a wide range of derivatives, including those with difluoroethoxy groups.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazo and pyridazine ring system. The substitution patterns on this bicyclic core significantly influence the compound's molecular properties and interactions with biological targets. For example, the introduction of a 2,2-difluoroethoxy group at the 6-position could potentially affect the molecule's hydrogen bonding capacity and lipophilicity .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the formation of intramolecular hydrogen bonds has been observed, which can enhance the compound's permeability and stability . Furthermore, the reactivity of these compounds with hydroxylamine to form N-oxides and their ability to bind to amyloid plaques demonstrate the versatility of the imidazo[1,2-b]pyridazine scaffold in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility, stability, and permeability, are crucial for their pharmacokinetic profile. The introduction of various substituents, such as alkyl, aryl, and heteroaryl groups, can modulate these properties to optimize the compound for therapeutic use . The difluoroethoxy group, in particular, may confer additional metabolic stability and enhance membrane permeability due to its ability to resist metabolic degradation and participate in lipophilic interactions .

科学的研究の応用

Chemical Synthesis and Drug Development

Imidazo[1,2-b]pyridazine derivatives have been synthesized through various chemical processes, showcasing their versatility in drug development. A study by Liu et al. (2019) identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active Tyk2 JH2 inhibitors, suggesting their potential application in treating autoimmune diseases through inhibition of IFNγ production and efficacy in rat models of arthritis (Liu et al., 2019). Similarly, Zeng et al. (2010) synthesized and evaluated imidazo[1,2-b]pyridazine derivatives for binding to amyloid plaques, indicating potential for developing positron emission tomography radiotracers for imaging Aβ plaques in Alzheimer's disease (Zeng et al., 2010).

Analytical and Material Science Applications

Research on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines has demonstrated their application in analytical and material sciences. Aginagalde et al. (2010) explored reactions between benzynes and imidazo[1,2-a]pyridines, leading to compounds with potential applications in organic light-emitting diodes due to their blue light emission properties (Aginagalde et al., 2010).

Antimicrobial and Anti-inflammatory Research

Rao et al. (2018) developed a catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines, evaluating their anti-inflammatory and antimicrobial activities. This study highlighted the potential of such derivatives in expanding the molecular diversity for drug discovery, particularly in anti-inflammatory and antimicrobial research (Rao et al., 2018).

Neurological Disease and Cancer Therapy

Sharma et al. (2021) studied imidazo[1,2-b]pyridazine compounds for their acetylcholinesterase inhibitory activity and discovered potent anti-proliferative effects in neuroblastoma cell lines, suggesting their application in neurological disease research and potentially in cancer therapy (Sharma et al., 2021).

特性

IUPAC Name |

6-(2,2-difluoroethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3O/c9-6(10)5-14-8-2-1-7-11-3-4-13(7)12-8/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOMJUVDGFBIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

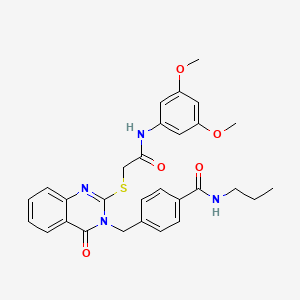

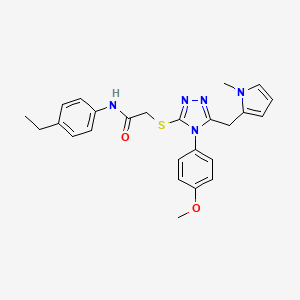

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)

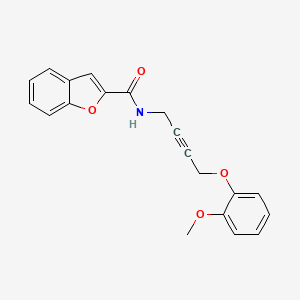

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

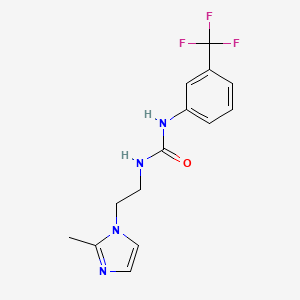

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)

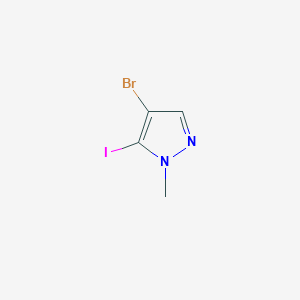

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

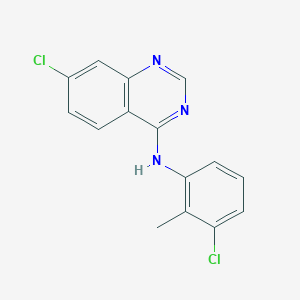

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)